1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring fused with a pyrimidine ring, making it a unique structure with interesting properties.
Mechanism of Action
Target of Action
Similar compounds based on 2-aminopyrimidin-4 (3h)-one have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .
Biochemical Pathways
Compounds based on 2-aminopyrimidin-4 (3h)-one have been used in the development of various drugs, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
The synthesis of 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from acyclic precursors. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrrolidine ring from suitable acyclic precursors.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine ring.
Functionalization: Introduction of the amino group at the 2-position of the pyrimidine ring.
Oxidation: Oxidation of the intermediate to introduce the hydroxyl group at the 3-position of the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including :
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.
Substitution: The amino group at the 2-position can participate in substitution reactions with various electrophiles.
Hydrogenation: The compound can be hydrogenated to reduce double bonds in the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiplasmodial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as :
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring but differ in the substituents and functional groups attached.
Pyrrolidine derivatives: These compounds have the pyrrolidine ring but may lack the pyrimidine ring or have different substituents.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-aminopyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLPKWQFFNHWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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